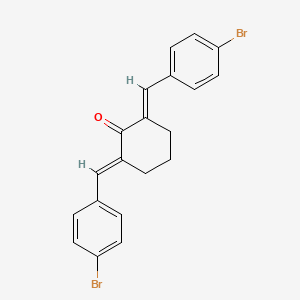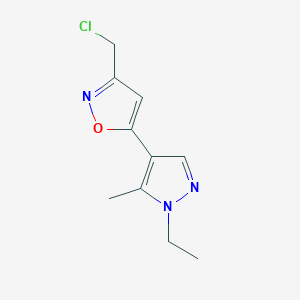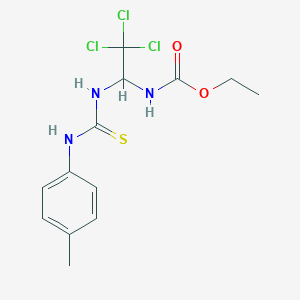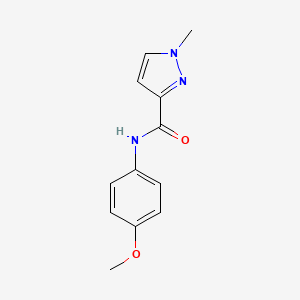
2,6-Bis-(4-bromo-benzylidene)-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis-(4-bromo-benzylidene)-cyclohexanone: is an organic compound characterized by the presence of two 4-bromo-benzylidene groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-bromo-benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds between the cyclohexanone and the benzaldehyde groups. The reaction is often conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of cyclohexane derivatives.
Substitution: The bromine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and resins. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the conjugated double bonds in the benzylidene groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2,6-Bis-(4-chloro-benzylidene)-cyclohexanone
- 2,6-Bis-(4-fluoro-benzylidene)-cyclohexanone
- 2,6-Bis-(4-methyl-benzylidene)-cyclohexanone
Comparison: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different physicochemical properties, such as higher molecular weight and different electronic effects, which can impact its overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C20H16Br2O |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+ |
InChI Key |
HXRSOYCNABLYMF-UNZYHPAISA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C/C3=CC=C(C=C3)Br)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)



![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)

![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)


